molecular formula C7H16O7 B13108464 (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol

(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol

Katalognummer: B13108464
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: OXQKEKGBFMQTML-UNTFVMJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol is a polyol compound characterized by the presence of seven hydroxyl groups attached to a heptane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol typically involves the reduction of heptane derivatives or the hydroxylation of heptane. One common method is the catalytic hydrogenation of heptane-1,2,3,4,5,6,7-heptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where heptane derivatives are subjected to controlled hydrogenation or hydroxylation reactions. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of heptane derivatives with fewer hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) under hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for etherification.

Major Products

    Oxidation: Formation of heptane-1,2,3,4,5,6,7-heptanone or heptane-1,2,3,4,5,6,7-heptanal.

    Reduction: Formation of partially reduced heptane derivatives.

    Substitution: Formation of heptane derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R,4S,5S,6R)-Heptane-1,2,3,4,5,6,7-heptaol: A stereoisomer with different spatial arrangement of hydroxyl groups.

    Heptane-1,2,3,4,5,6-hexanol: A similar compound with one fewer hydroxyl group.

    Heptane-1,2,3,4,5-pentanol: A compound with two fewer hydroxyl groups.

Uniqueness

(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its multiple hydroxyl groups make it highly versatile for various chemical transformations and applications in different fields.

Eigenschaften

Molekularformel

C7H16O7

Molekulargewicht

212.20 g/mol

IUPAC-Name

(2S,3R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol

InChI

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI-Schlüssel

OXQKEKGBFMQTML-UNTFVMJOSA-N

Isomerische SMILES

C([C@@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O

Kanonische SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.